molecular formula C14H13NO3 B1362755 Benzyl 4-amino-2-hydroxybenzoate

Benzyl 4-amino-2-hydroxybenzoate

Cat. No.: B1362755
M. Wt: 243.26 g/mol
InChI Key: CZAAMPINPSQRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-amino-2-hydroxybenzoate is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a benzyl group, and the aromatic ring is substituted with an amino group at the 4-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-Amino-2-hydroxy-benzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-2-hydroxybenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 4-amino-2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of Benzyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-amino-2-hydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

benzyl 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C14H13NO3/c15-11-6-7-12(13(16)8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2

InChI Key

CZAAMPINPSQRLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)N)O

Origin of Product

United States

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